molecular formula C7H6BrFO B1276730 2-Bromo-5-fluoroanisole CAS No. 450-88-4

2-Bromo-5-fluoroanisole

Cat. No. B1276730
CAS RN: 450-88-4
M. Wt: 205.02 g/mol
InChI Key: KGYXKRGMSUHYCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated anisoles like 2-Bromo-5-fluoroanisole can be inferred from the methodologies described in the papers. For instance, the continuous, homogeneous synthesis of 4-bromo-3-methylanisole in a microreaction system suggests that a similar approach could be applied to synthesize 2-Bromo-5-fluoroanisole with high selectivity and efficiency . The use of a modular microreaction system could potentially offer precise control over the reaction conditions, minimizing byproducts and improving the yield of the desired product.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-5-fluoroanisole is not explicitly analyzed in the papers, the presence of bromo and fluoro substituents on an aromatic ring typically influences the electronic distribution and reactivity of the molecule. The electron-withdrawing effects of the fluorine atom and the relatively bulky bromine atom can affect the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving bromo- and fluoro-substituted aromatic compounds. For example, the visible light-promoted fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst indicates that bromo-substituted phenols can participate in electron donor-acceptor (EDA) complex formation and subsequent reactions . This suggests that 2-Bromo-5-fluoroanisole could also engage in similar EDA complex-mediated reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-fluoroanisole can be partially deduced from the properties of related compounds discussed in the papers. The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the influence of halogen substituents on the reactivity of aromatic compounds, which is likely to be relevant to 2-Bromo-5-fluoroanisole as well . The selective reactivity observed in these compounds suggests that 2-Bromo-5-fluoroanisole may exhibit similar selectivity in its reactions, influenced by the positions of the bromo and fluoro substituents on the anisole ring.

Scientific Research Applications

“2-Bromo-5-fluoroanisole” is a type of methoxybenzene and is often used in the synthesis of other chemicals . Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • “2-Bromo-5-fluoroanisole” can be used as a building block in organic synthesis . It can react with other compounds to form new substances, which can be used in various fields such as pharmaceuticals, agrochemicals, and materials science.
  • Pharmaceutical Research

    • Given its chemical structure, “2-Bromo-5-fluoroanisole” could potentially be used in the development of new drugs . For example, it could be used to synthesize new compounds with potential therapeutic effects.

“2-Bromo-5-fluoroanisole” is a type of methoxybenzene and is often used in the synthesis of other chemicals . Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • “2-Bromo-5-fluoroanisole” can be used as a building block in organic synthesis . It can react with other compounds to form new substances, which can be used in various fields such as pharmaceuticals, agrochemicals, and materials science.
  • Pharmaceutical Research

    • Given its chemical structure, “2-Bromo-5-fluoroanisole” could potentially be used in the development of new drugs . For example, it could be used to synthesize new compounds with potential therapeutic effects.

Safety And Hazards

2-Bromo-5-fluoroanisole is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYXKRGMSUHYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426943
Record name 2-Bromo-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoroanisole

CAS RN

450-88-4
Record name 2-Bromo-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoroanisole
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Synthesis routes and methods I

Procedure details

10 g of 2-bromo-5-fluorophenol was dissolved in 105 mL of N,N-dimethylformamide, and added with 10.9 g of potassium carbonate and 4.9 mL of iodomethane under cooling, and stirred at room temperature for 3 hours. The reaction solution was added with water, extracted with diethyl ether, and the resultant organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated, to afford 9.75 g of the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-5-fluorophenol (10 g, 50.8 mmol) and iodomethane (11.2 g, 78.7 mmol) in dimethylformamide (100 mL) was added potassium carbonate (10.9 g, 79 mmol) and the mixture stirred at room temperature for 3 hrs. The mixture was diluted with water (100 mL) and extracted with ether (50 mL×3). The combined extracts were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain 11.3 g of 1-bromo-4-fluoro-2-methoxybenzene as an amber colored oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 250 mL r.b. flask, a solution of 2-bromo-5-fluorophenol (Lancaster: 7.0 mL, 64 mmol, 1.0 equivuiv) in acetone (140 mL) was treated with iodomethane (Aldrich: 4.8 mL, 77 mmol, 1.2 equivuiv), potassium carbonate (8 g), and water (1 mL). The reaction mixture was heated at reflux for 6 h, cooled to rt, clarified with H2O (40 mL), and the bulk of the volatiles was removed under reduced pressure. The reaction mixture was extracted with EtOAc (3×120 mL); the extracts were washed with brine (1×80 mL), combined, dried (K2CO3), filtered, and concentrated to a clear oil. Bulb-to-bulb distillation (60-65° C., 0.7 Torr) afforded 13.22 g (quant) of 2-bromo-5-fluoroanisole as a colorless liquid. Data for 2-bromo-5-fluoroanisole: 1H NMR (400 MHz, CDCl3): 7.46 (dd, J=10.6, 8.7, 1H); 6.64 (dd, J=10.4, 2.8, 1H); 5.58 (dt, J=10.4, 2.4, 1H); 3.88 (s, 3H).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 15 ml of N,N-dimethylformamide were dissolved 3.94 g of 2-bromo-5-fluorophenol and 1.62 ml of methyl iodide, slowly added thereto was 5.08 g of potassium carbonate under ice-cooling. The mixture was stirred at room temperature for 3 hours. After insoluble matters were removed by filtration, distilled water was added to the filtrate, and the mixture was extracted with diethyl ether and washed with saturated brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography-(hexane:ethyl acetate=19:1→9:1), to give 4.10 g of 1-bromo4-fluoro-2-methoxybenzene.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-fluoroanisole
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Citations

For This Compound
9
Citations
JP Edwards, SJ West, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
Several 5-(4-chlorophenyl)-1,2-dihydro-5H-chromeno[3,4-f]quinolines were prepared to determine the effects of substitution at C(8) and C(9) on the progestational activity of this …
Number of citations: 151 pubs.acs.org
SG Ouellet, A Roy, C Molinaro… - The Journal of …, 2011 - ACS Publications
… The synthetic efforts began with the preparation of 4-isopropyl-2-bromo-5-fluoroanisole (3). … (14) This transformation provided access to 2-bromo-5-fluoroanisole in a 90% isolated yield …
Number of citations: 101 pubs.acs.org
JT Kuethe, ED Soli, P Royster… - Journal of Labelled …, 2013 - Wiley Online Library
… To a solution of 13.31 mL (103.0 mmol) of 2-bromo-5-fluoroanisole 10 in 85 mL of CH 2 Cl 2 cooled to 0 C was added 17.92 g (134.0 mmol) of AlCl 3 followed by 8.84 mL (124.0 mmol) …
B Gao, R Duan, X Pang, X Li, Z Qu, Z Tang… - …, 2013 - ACS Publications
… The synthesis of (S)-L b was carried out according to the procedure of ligand (S)-L a , using 2-bromo-5-fluoroanisole (0.820 g, 4.00 mmol) and S-(−)-1,1′-binaphthyl-2,2′-diamine (…
Number of citations: 61 pubs.acs.org
B Gao, R Duan, X Pang, X Li, Z Qu, H Shao… - Dalton …, 2013 - pubs.rsc.org
… , isopropanol, rac-1,1′-binaphthyl-2,2′-diamine, palladium diacetate, rac-BINAP, sodium tert-butoxide, 2-bromoanisole, 2-bromo-4,6-di-tert-butylanisole and 2-bromo-5-fluoroanisole …
Number of citations: 48 pubs.rsc.org
SG Ouellet, A Bernardi, R Angelaud, PD O'Shea - Tetrahedron Letters, 2009 - Elsevier
… This approach was used in the kilo-scale preparation of 2-bromo-5-fluoroanisole in high yield and selectivity. This strategy also enables the preparation of fully differentially substituted …
Number of citations: 27 www.sciencedirect.com
AC Wotal, RD Ribson, DJ Weix - Organometallics, 2014 - ACS Publications
… The general procedure was followed using 2-bromo-5-fluoroanisole (97 μL, 0.75 mmol) and ethyl 4-bromobutyrate (240 μL, 1.68 mmol). The reaction was judged complete after 22 h. …
Number of citations: 81 pubs.acs.org
A Khandazhinskaya, E Matyugina, M Novikov - Annual Reports in Medicinal …, 2021 - Elsevier
Viral infections are one of the important factors that influence the development of mankind. In recent decades, there has been a steady increase in the number of infectious diseases of …
Number of citations: 2 www.sciencedirect.com
AC Wotal - 2016 - urresearch.rochester.edu
Nickel-Catalyzed Reductive Ketone Synthesis and Stoichiometric Reactivity of Nickel(II) Acyl Halide Complexes with Organic Halid Page 1 Nickel-Catalyzed Reductive Ketone …
Number of citations: 2 urresearch.rochester.edu

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